molecular formula C21H24FN7O5S B1666077 AR 231453 CAS No. 733750-99-7

AR 231453

货号: B1666077
CAS 编号: 733750-99-7
分子量: 505.5 g/mol
InChI 键: DGBKNTVAKIFYNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AR 231453: is a synthetic organic compound known for its role as a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). This receptor is involved in the regulation of glucose-dependent insulin release, making this compound a significant compound in the study of diabetes and metabolic disorders .

准备方法

合成路线和反应条件: :AR 231453 的合成涉及多个步骤,从制备中间体化合物开始。关键步骤包括形成恶二唑环,然后与哌啶衍生物偶联。 最终产物通过一系列纯化步骤获得,包括重结晶和色谱法 .

工业生产方法: :this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统以确保高产率和纯度。 反应条件经过优化,以最大限度地减少副产物并最大限度地提高合成效率 .

化学反应分析

Receptor Binding and Agonist Activity

AR-231453 activates GPR119 via structural interactions critical for receptor activation:

  • Binding Pocket Interactions :

    • The nitro-pyrimidine moiety stacks between T86³·³³ and W238⁶·⁴⁸ residues, forming hydrophobic interactions with F157 (ECL2), L169⁵·⁴³, and F241⁶·⁵¹ .

    • A hydrogen bond forms between the nitro group and W265⁷·³⁹ .

<table> <tr><th>Residue</th><th>Interaction Type</th><th>Functional Impact</th></tr> <tr><td>T86³·³³</td><td>Hydrophobic stacking</td><td>Critical for ligand positioning</td></tr> <tr><td>W238⁶·⁴⁸</td><td>Toggle switch activation</td><td>Triggers receptor conformation change</td></tr> <tr><td>W265⁷·³⁹</td><td>Hydrogen bonding</td><td>Stabilizes nitro group orientation</td></tr> </table>

Allosteric Modulation and Synergistic Effects

AR-231453 exhibits unique allosteric properties when combined with endogenous ligands like oleoylethanolamide (OEA):

  • Co-Agonist Behavior :

    • AR-231453 increases basal cAMP levels by 30–40% when co-applied with OEA, without altering OEA’s EC₅₀ (2.78 ± 0.18 µM) .

    • Conversely, OEA enhances AR-231453-induced cAMP production by 25%, maintaining AR-231453’s EC₅₀ at 1.05 ± 0.11 nM .

Mechanistic Insight :

text
AR-231453 and OEA bind to overlapping or adjacent sites on GPR119, enabling cooperative activation without competitive inhibition [1][10].

Structural Activation Mechanism

Cryo-EM studies reveal conformational changes during AR-231453 binding:

  • TM5 Proline Bulge : A one-amino-acid shift in TM5 creates a hydrophobic cavity for lipid-metabolite ligands .

  • Gβs Coupling : A salt bridge between ICL1 of GPR119 and Gβs is essential for cAMP signaling; disruption abolishes activity .

Key Mutations Affecting Activity :

MutationImpact on AR-231453 EC₅₀Functional Consequence
W238⁶·⁴⁸A>10× increaseLoss of toggle switch
A89³·³⁶V12× increaseSteric hindrance
L169⁵·⁴³A15× increaseDisrupted hydrophobic core

In Vitro and In Vivo Pharmacodynamics

  • cAMP Production : EC₅₀ = 0.68 nM (HEK293-hGPR119 cells) and 4.7 nM (HIT-T15 β-cells) .

  • Glucose Homeostasis : At 20 mg/kg, AR-231453 improves oral glucose tolerance in wild-type mice but not GPR119⁻/⁻ mice .

Metabolic Pathway :
GPR119 activationcAMPGLP 1 secretionInsulin release\text{GPR119 activation}\rightarrow \uparrow \text{cAMP}\rightarrow \uparrow \text{GLP 1 secretion}\rightarrow \uparrow \text{Insulin release}

科学研究应用

GPR119 Activation and Insulin Secretion

Numerous studies have demonstrated the efficacy of AR 231453 in promoting insulin secretion:

  • Chu et al. (2011) showed that this compound significantly increased cAMP accumulation and insulin release in HIT-T15 cells and rodent islets. In GPR119 deficient systems, however, this compound exhibited no activity, underscoring the receptor's crucial role in mediating its effects .
  • Gao et al. (2011) reported that this compound stimulated β-cell replication and improved islet graft function in diabetic mice. The study indicated that mice treated with this compound achieved normoglycemia faster than those treated with a vehicle, highlighting its potential for enhancing islet transplant outcomes .

Glycemic Control

This compound has shown promise in improving glycemic control:

  • A study by Semple et al. (2010) noted that this compound improved glycemic control in both normal and diabetic mice, with enhanced blood insulin levels observed in a glucose-dependent manner .
  • Another investigation revealed that this compound significantly increased plasma levels of GLP-1 and glucose-dependent insulinotropic peptide (GIP), further supporting its role in glucose homeostasis .

Structural Insights

Recent structural studies have provided insights into the binding interactions between this compound and GPR119:

  • Cryo-electron microscopy has revealed the structural basis for the activation mechanism of GPR119 by this compound, showing that it binds to a specific pocket within the receptor, leading to conformational changes necessary for signaling .

Comparative Data Table

The following table summarizes key findings from various studies on the effects of this compound:

StudyModel UsedKey Findings
Chu et al. (2011)HIT-T15 cellsIncreased cAMP and insulin secretion; no effect in GPR119 deficient models
Gao et al. (2011)Diabetic miceStimulated β-cell replication; improved islet graft function; faster normoglycemia achievement
Semple et al. (2010)Normal/diabetic miceEnhanced glycemic control; increased GLP-1 and GIP levels
Hamilton (2017)Molecular dynamicsDeveloped parameters for CHARMM force field; confirmed molecular interactions with GPR119

作用机制

AR 231453 通过结合并激活 GPR119 发挥作用。这种激活会导致环磷酸腺苷 (cAMP) 水平升高,进而增强胰腺 β 细胞的葡萄糖依赖性胰岛素释放。 该化合物还会刺激肠道 L 细胞释放胰高血糖素样肽 1 (GLP-1),进一步促进其抗糖尿病作用 .

相似化合物的比较

类似化合物

  • PSN-375,963
  • PSN-632,408

比较: :与其他类似化合物相比,AR 231453 独特之处在于其对 GPR119 的高效力和选择性。 它具有较低的有效浓度 (EC50) 和更高的刺激胰岛素释放和改善葡萄糖耐受性的功效 .

生物活性

AR 231453 is a synthetic compound recognized as a potent and selective agonist for the G protein-coupled receptor (GPCR) GPR119. This receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a significant target for the treatment of type 2 diabetes mellitus (T2DM). The compound has garnered attention due to its ability to enhance glucose-dependent insulin release and improve oral glucose tolerance, indicating its potential as an anti-diabetic agent.

This compound operates primarily through the activation of GPR119, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is crucial for stimulating insulin secretion from pancreatic β-cells. Research indicates that this compound has an effective concentration (EC50) of approximately 4.7 nM in stimulating cAMP production in HIT-T15 cell lines expressing GPR119 .

In Vitro Studies

A high-throughput screening assay demonstrated that this compound can stimulate luciferase expression in HEK293-hGPR119 cells with an EC50 value of 1.05 nM, showcasing its potency compared to other compounds like oleoylethanolamide (OEA), which has an EC50 of 2.78 µM . This indicates that this compound is significantly more effective in activating GPR119 than OEA.

Table 1: Comparative EC50 Values of GPR119 Agonists

CompoundEC50 (nM)
This compound1.05
OEA2780

In Vivo Studies

In vivo assays conducted on wild-type C57BL/6J mice revealed that administration of this compound at a dose of 20 mg/kg enhances glucose-dependent insulin release and improves oral glucose tolerance. Notably, these effects were absent in GPR119-deficient mice, confirming the receptor's role in mediating the compound's action .

Case Study: Impact on Diabetic Models

In a study involving diabetic db/db mice, this compound was shown to significantly reduce hyperglycemia and improve insulin sensitivity. The compound's effects were attributed to its ability to stimulate β-cell replication and enhance islet graft function, which are critical for maintaining glycemic control in diabetic patients .

Structural Insights

Recent cryo-electron microscopy studies have elucidated the structural basis of GPR119 activation by this compound. The binding of the compound induces a conformational change in the receptor, characterized by an outward movement of transmembrane helix 6 (TM6), which is a hallmark of GPCR activation. This structural information provides valuable insights into how this compound interacts with GPR119 and activates downstream signaling pathways .

Table 2: Structural Characteristics of GPR119 Activation

FeatureDescription
Conformational ChangeOutward movement of TM6
Binding PocketConserved among different agonists
Activation MechanismInvolves coupling with Gs protein

属性

IUPAC Name

N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBKNTVAKIFYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223614
Record name [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733750-99-7
Record name [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733750-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AR-231453
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733750997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-231453
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z1P4981I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AR 231453
Reactant of Route 2
AR 231453
Reactant of Route 3
AR 231453
Reactant of Route 4
AR 231453
Reactant of Route 5
Reactant of Route 5
AR 231453
Reactant of Route 6
Reactant of Route 6
AR 231453

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。